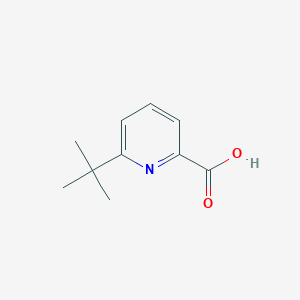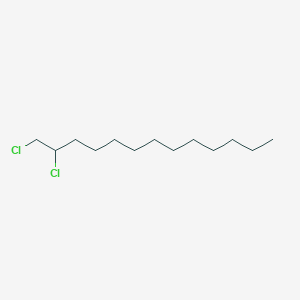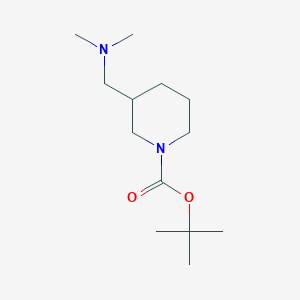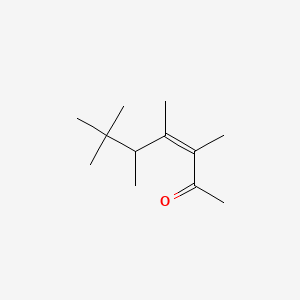
3-(2-Bromophenoxy)pyrrolidine
Descripción general
Descripción
3-(2-Bromophenoxy)pyrrolidine, also known as 2-BP, is an organic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Aplicaciones Científicas De Investigación
3-(2-Bromophenoxy)pyrrolidine has been found to have a wide range of applications in scientific research. One of its primary uses is as a tool for studying the function of the mitochondrial permeability transition pore (mPTP) in cell death. This compound has been shown to selectively inhibit the mPTP, making it a valuable tool for investigating the role of this pore in various cellular processes.
In addition to its use in studying the mPTP, 3-(2-Bromophenoxy)pyrrolidine has also been found to have potential applications in cancer research. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenoxy)pyrrolidine involves its selective inhibition of the mitochondrial permeability transition pore. This pore plays a critical role in regulating the flow of ions and molecules across the mitochondrial membrane, and its dysfunction has been implicated in various pathological conditions.
By inhibiting the mPTP, 3-(2-Bromophenoxy)pyrrolidine can prevent the release of pro-apoptotic factors from the mitochondria, thereby promoting cell survival. However, in certain circumstances, such as in cancer cells, the inhibition of the mPTP can lead to the induction of apoptosis, making 3-(2-Bromophenoxy)pyrrolidine a potential candidate for cancer therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Bromophenoxy)pyrrolidine are diverse and depend on the specific context in which it is used. In general, this compound has been found to have a wide range of effects on cellular metabolism and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-(2-Bromophenoxy)pyrrolidine in lab experiments is its selectivity for the mitochondrial permeability transition pore. This makes it a valuable tool for investigating the role of this pore in various cellular processes.
However, there are also limitations to using 3-(2-Bromophenoxy)pyrrolidine in lab experiments. For example, this compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain contexts. Additionally, the mechanism of action of 3-(2-Bromophenoxy)pyrrolidine is still not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-(2-Bromophenoxy)pyrrolidine. One area of interest is the development of new cancer therapies based on the induction of apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-Bromophenoxy)pyrrolidine and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 3-(2-Bromophenoxy)pyrrolidine is an organic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. While there are limitations to using 3-(2-Bromophenoxy)pyrrolidine in lab experiments, its selectivity for the mitochondrial permeability transition pore makes it a promising candidate for further research in the future.
Propiedades
IUPAC Name |
3-(2-bromophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPVGPCMRJIIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620001 | |
| Record name | 3-(2-Bromophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenoxy)pyrrolidine | |
CAS RN |
21767-18-0 | |
| Record name | 3-(2-Bromophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


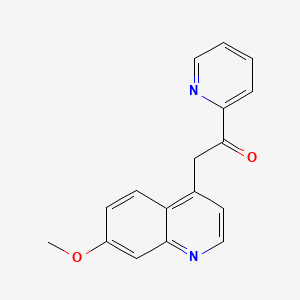



![2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid](/img/no-structure.png)

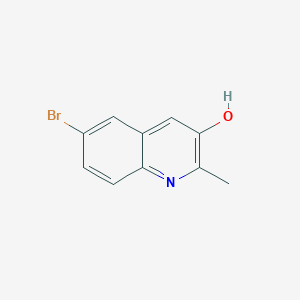
![3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propane-1,2-diol](/img/structure/B1628129.png)
